1,4-Dichloro-2-fluoro-3-methylbenzene 1,4-Dichloro-2-fluoro-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1804881-43-3
VCID: VC2750757
InChI: InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
SMILES: CC1=C(C=CC(=C1F)Cl)Cl
Molecular Formula: C7H5Cl2F
Molecular Weight: 179.02 g/mol

1,4-Dichloro-2-fluoro-3-methylbenzene

CAS No.: 1804881-43-3

Cat. No.: VC2750757

Molecular Formula: C7H5Cl2F

Molecular Weight: 179.02 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichloro-2-fluoro-3-methylbenzene - 1804881-43-3

Specification

CAS No. 1804881-43-3
Molecular Formula C7H5Cl2F
Molecular Weight 179.02 g/mol
IUPAC Name 1,4-dichloro-2-fluoro-3-methylbenzene
Standard InChI InChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Standard InChI Key WTSRXEBDWMCWSU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1F)Cl)Cl
Canonical SMILES CC1=C(C=CC(=C1F)Cl)Cl

Introduction

Chemical Identity and Structure

1,4-Dichloro-2-fluoro-3-methylbenzene represents a halogenated derivative of toluene with a specific arrangement of substituents around the benzene ring. The compound possesses two chlorine atoms (at positions 1 and 4), one fluorine atom (at position 2), and a methyl group (at position 3) .

Table 1: Chemical Identifiers of 1,4-Dichloro-2-fluoro-3-methylbenzene

IdentifierValue
IUPAC Name1,4-dichloro-2-fluoro-3-methylbenzene
CAS Number1804881-43-3
Molecular FormulaC₇H₅Cl₂F
Molecular Weight179.02 g/mol
SMILES NotationFC1=C(C)C(Cl)=CC=C1Cl
InChIInChI=1S/C7H5Cl2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChI KeyWTSRXEBDWMCWSU-UHFFFAOYSA-N
Alternative Names3,6-Dichloro-2-fluorotoluene

The structure features a benzene ring as the core scaffold with the substituents positioned in a manner that influences the electronic distribution across the aromatic system. This specific arrangement of electron-withdrawing halogens (chlorine and fluorine) and the electron-donating methyl group creates a unique electronic environment that dictates the compound's reactivity patterns .

Physical and Chemical Properties

1,4-Dichloro-2-fluoro-3-methylbenzene exhibits physical and chemical properties characteristic of halogenated aromatic compounds, with some distinctive features due to its specific substitution pattern.

Table 2: Physical and Chemical Properties of 1,4-Dichloro-2-fluoro-3-methylbenzene

PropertyValueSource
Physical StateLiquid
LogP3.84
Heavy Atoms Count10
Rotatable Bond Count0
Number of Rings1
Carbon Bond Saturation (Fsp3)0.142
Polar Surface Area0 Ų
Hydrogen Bond Acceptors0
Hydrogen Bond Donors0
Purity (Commercial)95-97%

The physical state of 1,4-Dichloro-2-fluoro-3-methylbenzene at standard conditions is reported to be a liquid . The LogP value of 3.84 indicates that the compound is significantly more soluble in lipophilic solvents than in water, which is typical for halogenated aromatic compounds and suggests potential for bioaccumulation in lipid-rich tissues .

The absence of hydrogen bond donors and acceptors, combined with a polar surface area of 0 Ų, suggests that the compound has limited ability to participate in hydrogen bonding interactions. This property profile influences its solubility characteristics and potential interactions with biological systems. The relatively low Fsp3 value (0.142) reflects the predominantly sp²-hybridized carbon atoms in its structure, contributing to the compound's planarity and aromaticity .

Chemical Reactivity and Reaction Mechanisms

The reactivity of 1,4-Dichloro-2-fluoro-3-methylbenzene is governed by the electronic effects of its substituents on the benzene ring, creating distinct patterns of electron density that influence its participation in various chemical transformations.

Electronic Effects and Reactivity Patterns

The electronic properties of 1,4-Dichloro-2-fluoro-3-methylbenzene result from the combined influence of its substituents:

  • Halogen Effects: The chlorine atoms at positions 1 and 4 exert both electron-withdrawing inductive effects and electron-donating resonance effects, though the former typically predominates in aromatic systems.

  • Fluorine Influence: The fluorine atom at position 2 is strongly electron-withdrawing through inductive effects and can participate in resonance, significantly affecting the electron density of adjacent carbon atoms.

  • Methyl Contribution: The methyl group at position 3 provides electron density through hyperconjugation, partially counteracting the electron-withdrawing effects of the halogens.

These combined effects create an electron density distribution that determines the compound's reactivity profile toward both electrophilic and nucleophilic reagents.

Comparative Analysis with Structurally Related Compounds

Several compounds with structural similarity to 1,4-Dichloro-2-fluoro-3-methylbenzene but different substitution patterns provide valuable comparative insights into how positional isomerism affects physical and chemical properties.

Table 3: Comparison of 1,4-Dichloro-2-fluoro-3-methylbenzene with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferenceNotable Properties
1,4-Dichloro-2-fluoro-3-methylbenzene1804881-43-3C₇H₅Cl₂FReference compoundLogP: 3.84
1,4-Dichloro-2-fluoro-5-methylbenzene1365969-73-8C₇H₅Cl₂FMethyl group at position 5 instead of 3Reported moderate toxicity to aquatic organisms (LC₅₀: 27.21-47.79 mg/L)
2,5-Dichloro-1-fluoro-3-methylbenzene1242339-87-2C₇H₅Cl₂FDifferent arrangement of substituentsBoiling Point: 199.5±35.0°C; Flash Point: 80.2±19.4°C
2,3-dichloro-1-fluoro-4-methylbenzene1001390-81-3C₇H₅Cl₂FDifferent arrangement of substituentsLogP: 3.44

This comparison highlights how the positional arrangement of identical substituents can significantly influence physicochemical properties. For instance, the reported LogP value for 2,3-dichloro-1-fluoro-4-methylbenzene (3.44) differs from that of 1,4-Dichloro-2-fluoro-3-methylbenzene (3.84), illustrating the impact of substitution pattern on lipophilicity .

Research Gaps and Future Directions

The current literature reveals several knowledge gaps regarding 1,4-Dichloro-2-fluoro-3-methylbenzene that present opportunities for future research:

  • Comprehensive Physical Characterization: Determination of precise melting point, boiling point, vapor pressure, solubility parameters, and spectroscopic properties would provide valuable reference data.

  • Efficient Synthetic Methodologies: Development and optimization of selective, high-yielding synthetic routes would enhance accessibility for research and applications.

  • Reaction Scope and Selectivity: Systematic investigation of reactivity patterns, particularly in cross-coupling reactions and functional group transformations.

  • Environmental Fate and Toxicological Profile: Comprehensive assessment of environmental persistence, biodegradation pathways, and potential ecotoxicological impacts.

  • Structure-Property Relationships: Comparative studies with positional isomers to elucidate how substitution patterns influence physicochemical properties.

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